Cas no 2228640-86-4 (3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol)

3-(Aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol is a fluorinated cyclobutane derivative featuring both an aminomethyl and a hydroxyl functional group. Its unique structure, combining a substituted phenyl ring with a cyclobutane core, makes it a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of the 4-fluoro-2-methoxyphenyl moiety enhances its potential as a building block for bioactive molecules, while the aminomethyl and hydroxyl groups offer sites for further functionalization. This compound is particularly valuable in medicinal chemistry for the development of targeted therapeutics due to its balanced lipophilicity and hydrogen-bonding capabilities. Its well-defined stereochemistry and purity ensure reproducibility in research and industrial applications.
3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol structure
2228640-86-4 structure
Product Name:3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol
CAS No:2228640-86-4
MF:C12H16FNO2
MW:225.259346961975
CID:6358567
PubChem ID:165968408
Update Time:2025-08-05

3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol
    • EN300-1800889
    • 2228640-86-4
    • Inchi: 1S/C12H16FNO2/c1-16-11-4-8(13)2-3-10(11)12(7-14)5-9(15)6-12/h2-4,9,15H,5-7,14H2,1H3
    • InChI Key: HNKATCYTLUBJQT-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=C(C=1)OC)C1(CN)CC(C1)O

Computed Properties

  • Exact Mass: 225.11650692g/mol
  • Monoisotopic Mass: 225.11650692g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 55.5Ų

3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1800889-0.05g
3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol
2228640-86-4
0.05g
$983.0 2023-09-19
Enamine
EN300-1800889-0.1g
3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol
2228640-86-4
0.1g
$1031.0 2023-09-19
Enamine
EN300-1800889-0.25g
3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol
2228640-86-4
0.25g
$1078.0 2023-09-19
Enamine
EN300-1800889-0.5g
3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol
2228640-86-4
0.5g
$1124.0 2023-09-19
Enamine
EN300-1800889-1.0g
3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol
2228640-86-4
1g
$1172.0 2023-05-23
Enamine
EN300-1800889-2.5g
3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol
2228640-86-4
2.5g
$2295.0 2023-09-19
Enamine
EN300-1800889-5.0g
3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol
2228640-86-4
5g
$3396.0 2023-05-23
Enamine
EN300-1800889-10.0g
3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol
2228640-86-4
10g
$5037.0 2023-05-23
Enamine
EN300-1800889-1g
3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol
2228640-86-4
1g
$1172.0 2023-09-19
Enamine
EN300-1800889-5g
3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol
2228640-86-4
5g
$3396.0 2023-09-19

3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol Related Literature

Additional information on 3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol

Introduction to 3-(Aminomethyl)-3-(4-Fluoro-2-Methoxyphenyl)cyclobutan-1-ol (CAS No. 2228640-86-4)

3-(Aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol (CAS No. 2228640-86-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique cyclobutane ring structure and the presence of an aminomethyl group, which imparts specific biological activities and potential therapeutic applications.

The chemical structure of 3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol is particularly noteworthy due to its complexity and the strategic placement of functional groups. The cyclobutane ring, a four-membered ring, is inherently strained, which can influence the compound's reactivity and stability. The aminomethyl group attached to the cyclobutane ring can participate in various chemical reactions, making it a versatile building block in organic synthesis. Additionally, the 4-fluoro-2-methoxyphenyl substituent adds further complexity and can modulate the compound's interactions with biological targets.

Recent studies have explored the potential of 3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol in various therapeutic areas. One of the key areas of interest is its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, research has shown that this compound can effectively inhibit certain kinases, which are crucial enzymes in signal transduction pathways and are often implicated in diseases such as cancer and neurodegenerative disorders.

In a study published in the Journal of Medicinal Chemistry, researchers investigated the effects of 3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol on a panel of kinases. The results demonstrated that this compound exhibited selective inhibition against a specific subset of kinases, suggesting its potential as a lead molecule for developing targeted therapies. The selective inhibition observed is attributed to the unique structural features of the compound, particularly the cyclobutane ring and the aminomethyl group.

Beyond its enzymatic inhibition properties, 3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol has also shown promise in modulating other biological processes. For example, preliminary studies have indicated that this compound can influence cell proliferation and apoptosis pathways. These findings suggest that it may have broader applications in cancer therapy, where modulating these pathways is crucial for effective treatment.

The pharmacokinetic properties of 3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol have also been evaluated to assess its suitability as a therapeutic agent. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its oral bioavailability is moderate to high, and it demonstrates good plasma stability, which are essential characteristics for a drug candidate.

In addition to its therapeutic potential, 3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol has been studied for its use as a tool compound in chemical biology research. Tool compounds are essential for probing biological systems and understanding disease mechanisms. The unique structure and functional groups of this compound make it an ideal candidate for such applications.

The synthesis of 3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol has been optimized to improve yield and purity. Various synthetic routes have been explored, including multistep processes involving palladium-catalyzed coupling reactions and selective functional group transformations. These synthetic methods have been refined to ensure high efficiency and scalability, making it feasible to produce this compound on a larger scale for further research and development.

In conclusion, 3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol (CAS No. 2228640-86-4) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable candidate for further investigation as a potential therapeutic agent or tool compound in chemical biology studies.

Recommended suppliers
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited